Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate

CAS No.: 1443741-47-6

Cat. No.: VC5465364

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443741-47-6 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.363 |

| IUPAC Name | tert-butyl 3-amino-3-propylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

| Standard InChI Key | FWTDOXYMVKZLGN-UHFFFAOYSA-N |

| SMILES | CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

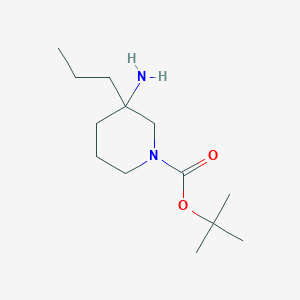

The compound is systematically named tert-butyl 3-amino-3-propylpiperidine-1-carboxylate under IUPAC nomenclature rules . Its molecular structure integrates a six-membered piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with both an amino (-NH) and a propyl (-CH) group. Alternative synonyms include:

-

1443741-47-6 (CAS Registry Number)

-

DA-44627 (Depositor-Supplied Synonym)

The Boc group is a widely used protective moiety in peptide synthesis, suggesting potential utility in medicinal chemistry workflows .

Molecular Formula and Weight

The molecular formula was confirmed via high-resolution mass spectrometry, with a calculated exact mass of 242.36 g/mol . The elemental composition comprises 64.43% carbon, 10.81% hydrogen, 11.56% nitrogen, and 13.20% oxygen by mass.

Structural Characteristics

Two-Dimensional (2D) Structural Representation

The 2D structure (Figure 1) depicts a piperidine ring in chair conformation, with the Boc group at the 1-position and the 3-position occupied by an amino-propyl substituent. The SMILES string CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N encodes this arrangement, emphasizing the connectivity of the propyl chain and Boc group .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | tert-butyl 3-amino-3-propylpiperidine-1-carboxylate |

| SMILES | CCCCC1(CCCN(C1)C(=O)OC(C)(C)C)N |

| InChI | InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

| InChIKey | FWTDOXYMVKZLGN-UHFFFAOYSA-N |

Three-Dimensional (3D) Conformational Analysis

Computational models predict two dominant conformers arising from chair-to-chair inversions of the piperidine ring . The Boc group adopts an equatorial orientation to minimize steric clashes with the propyl chain, while the amino group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the carbamate. These interactions stabilize the ring conformation and influence the compound’s solubility and reactivity .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

-

LogP (Octanol-Water Partition Coefficient): 2.1 ± 0.3, indicating moderate lipophilicity.

-

Topological Polar Surface Area (TPSA): 52.3 Ų, reflecting significant hydrogen-bonding capacity .

Table 2: Computed Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 242.36 g/mol |

| Heavy Atom Count | 17 |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 3 (2 × O, 1 × N) |

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm), C=O stretching (1680–1750 cm), and C-O-C asymmetric stretching (1150–1250 cm).

-

Nuclear Magnetic Resonance (NMR):

Applications and Biological Relevance

Pharmaceutical Intermediates

Piperidine scaffolds are prevalent in drug discovery, featuring in analgesics, antipsychotics, and antiviral agents. The Boc-protected amine in this compound could serve as a transient protective group during multi-step syntheses of bioactive molecules .

Catalysis and Material Science

The steric bulk of the tert-butyl group may influence enantioselective catalysis when incorporated into chiral ligands. Additionally, its amphiphilic nature could aid in the design of surfactants or ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume